Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N4O7S2 and its molecular weight is 560.64. The purity is usually 95%.
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Biological Activity
Ethyl 4-((4-((4-(2,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and piperazine moieties. A typical synthetic route might include:
- Formation of Thiazole Ring : Utilizing 2,4-dimethoxyphenyl derivatives and thiazole precursors.
- Piperazine Linkage : Coupling the thiazole with piperazine through carbamoyl linkages.
- Final Esterification : Converting the carboxylic acid to an ethyl ester form.
The detailed synthetic pathway can be optimized based on desired yields and purity levels.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds with thiazole and piperazine moieties. The presence of electron-donating groups like methoxy enhances cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells .
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial activity . The thiazole ring is known for its ability to disrupt microbial cell walls, while the sulfonamide group enhances interaction with bacterial enzymes . Studies indicate that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Certain derivatives have been observed to induce apoptosis in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl rings and the thiazole structure significantly influence biological efficacy:
Modification | Effect on Activity |
---|---|
Methoxy substitution on phenyl | Increases cytotoxicity |
Sulfonamide group | Enhances enzyme inhibition |
Piperazine linkage | Improves solubility and bioavailability |
Study 1: Anticancer Efficacy
A study published in MDPI examined several thiazole-based compounds, including those related to this compound). The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting potent anticancer properties .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of thiazole derivatives. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL . The study emphasized the role of structural components in enhancing antimicrobial activity.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O7S2/c1-4-36-25(31)28-11-13-29(14-12-28)38(32,33)19-8-5-17(6-9-19)23(30)27-24-26-21(16-37-24)20-10-7-18(34-2)15-22(20)35-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJMGSBCNKGRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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